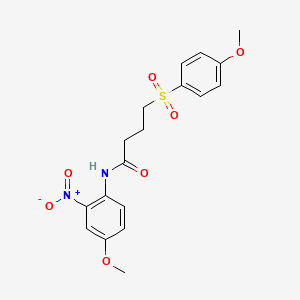

N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide, also known as MNBSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Reaction Mechanisms and Chemical Transformations

- Research on p-methoxy and p-nitro substituted analogues demonstrates their involvement in the diaxial → diequatorial rearrangement of β-chlorothioethers, highlighting the reactivity of methoxy and nitro groups in polarized transition states (King & Abikar, 1968) Reaction mechanism studies. 5. The mechanism of the diaxial → diequatorial rearrangement of β-chlorothioethers.

Electrochemical Properties

- Studies on aryl sulfones with strong electron-withdrawing substituents, such as nitro groups, have investigated their electrochemical reduction, revealing that these compounds undergo reactions that differ from classic two-electron cleavage, due to their electron-withdrawing substituents (Pilard et al., 2001) Aryl sulfones with strongly electron-withdrawing substituents: Do their electrogenerated radical anions always undergo a single cleavage reaction?.

Biomedical Applications

- Fluorinated derivatives of MMP inhibitors based on sulfone structures have been synthesized for potential use in imaging activated MMPs in pathological processes via positron emission tomography (PET), indicating the application of sulfone derivatives in medical imaging (Wagner et al., 2007) [Novel fluorinated derivatives of the broad-spectrum MMP inhibitors N-hydroxy-2(R)-[(4-methoxyphenyl)sulfonyl- and (3-picolyl)-amino]-3-methyl-butanamide as potential tools for the molecular imaging of activated MMPs with PET](https://consensus.app/papers/novel-fluorinated-derivatives-inhibitors-wagner/aefcecba88b9593987e106841565bcaf/?utm_source=chatgpt).

Material Science and Optical Properties

- Azo sulfonamide chromophores have been used as nonlinear optical materials, demonstrating the utility of sulfonamide derivatives in the development of optical materials for applications like photochromic grating (Kucharski et al., 2010) Second harmonic generation and photochromic grating in guest-host polymer system containing azo amide chromophores.

Synthetic Applications

- Research on the synthesis and characterization of amide-based carboxylic acids, including antimicrobial, anticancer, and antileishmanial activities, illustrates the broad spectrum of biological activities that sulfonamide derivatives can exhibit, suggesting potential pharmaceutical applications (Sirajuddin et al., 2015) Design, structural and spectroscopic elucidation and in vitro antimicrobial, anticancer, antileishmanial, urease inhibition activities and interaction with SS-DNA of newly synthesized amide based carboxylic acid.

properties

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O7S/c1-26-13-5-8-15(9-6-13)28(24,25)11-3-4-18(21)19-16-10-7-14(27-2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPXELAFHZRPNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-Chloro-4-fluorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2875216.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pentanamide](/img/structure/B2875217.png)

![2-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2875222.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2875227.png)

![Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride](/img/structure/B2875235.png)

![4-((4-chlorophenyl)thio)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide](/img/structure/B2875239.png)